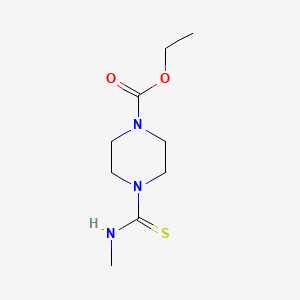

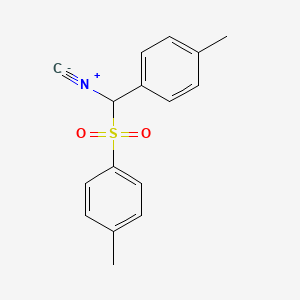

Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate is a piperazine derivative with significant interest in various chemical and biological research areas. While the specific compound "Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate" does not have direct matches in the scientific literature, closely related compounds provide valuable insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical processes. For example, the synthesis of a related 1,4-piperazine-2,5-dione compound was achieved in a 23% yield over six steps from a related starting material, highlighting the complexity and efficiency of synthesizing such compounds (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

Piperazine derivatives exhibit diverse molecular structures, often confirmed by X-ray diffraction analysis. The structural analysis of a related compound, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, and its metal complexes revealed varied binding sites and geometries, suggesting the complex structural possibilities for Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate as well (Prakash et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to the formation of a range of compounds with different functionalities. The reactivity of these compounds with other chemical entities, such as metal ions or organic molecules, can result in a variety of chemical structures and properties, indicating the versatility of piperazine derivatives in chemical synthesis and modifications.

Physical Properties Analysis

While specific details on the physical properties of Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate are scarce, related compounds exhibit crystalline forms with distinct hydrogen-bonding networks and polymorphism, as seen in certain 1,4-piperazine-2,5-diones. These properties are crucial for understanding the compound's behavior in different solvents and conditions (Weatherhead-Kloster et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Microwave-Assisted Synthesis and Biological Activities : Compounds derived from ethyl piperazine-1-carboxylate were synthesized using microwave-assisted methods, showing antimicrobial, antiurease, and antilipase activities. The study highlights the potential of these compounds in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).

Decyclization and Derivatization : Research demonstrated the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, leading to N,N′-disubstituted piperazine derivatives. This shows the compound's versatility in creating a variety of chemically interesting and potentially biologically active molecules (Vasileva et al., 2018).

Crystal Structure Analysis : The crystal structure of related compounds was analyzed, providing insights into the molecular conformation, intermolecular interactions, and the overall stability of the crystalline form. This information is crucial for understanding the physical properties and reactivity of these compounds (Faizi et al., 2016).

Biological Activities and Applications

Antimicrobial and Antifungal Activities : Synthesized derivatives exhibited significant antimicrobial and antifungal activities against various microorganisms. These findings suggest the potential application of these compounds in developing new antimicrobial agents (Kulkarni et al., 2016).

Herbicidal and Cytokinin-like Activities : Aryl(thio)carbamoyl derivatives of piperazines showed promising herbicidal activity and cytokinin-like effects, indicating their potential use in agricultural applications for controlling weed growth and as plant growth regulators (Stoilkova et al., 2014).

Structural and Spectroscopic Studies

- Metal Complex Formation : Studies on complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with metals such as Ni(II), Zn(II), and Cd(II) were conducted. Spectroscopic and DFT methods were used to characterize these complexes, providing insights into their structural properties and potential applications in material science and coordination chemistry (Prakash et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S/c1-3-14-9(13)12-6-4-11(5-7-12)8(15)10-2/h3-7H2,1-2H3,(H,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVDDSBUAUZBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=S)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

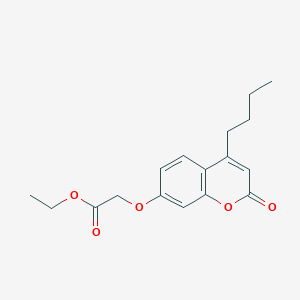

![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)

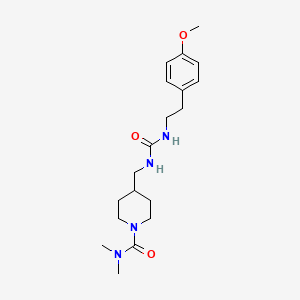

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)

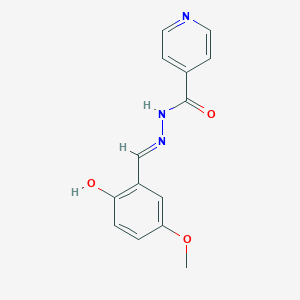

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)